6-Bromo-3-iodo-4-methoxy-1H-pyrrolo[3,2-c]pyridine is a heterocyclic compound characterized by its unique molecular structure and diverse chemical properties. Its molecular formula is C8H6BrIN2O, with a molecular weight of 352.95 g/mol. This compound is classified under pyrrolo[3,2-c]pyridine derivatives, which are known for their significant roles in medicinal chemistry and organic synthesis due to their biological activity and structural versatility .
The synthesis of 6-Bromo-3-iodo-4-methoxy-1H-pyrrolo[3,2-c]pyridine typically involves multi-step organic reactions. The initial steps often include bromination and iodination processes using specific reagents such as N-bromosuccinimide for bromination and iodine monochloride for iodination .
Technical Details:
The molecular structure of 6-Bromo-3-iodo-4-methoxy-1H-pyrrolo[3,2-c]pyridine features a pyrrolo[3,2-c]pyridine core with bromine and iodine substituents at specific positions. The presence of the methoxy group at the fourth position enhances its solubility and reactivity.
Data:
6-Bromo-3-iodo-4-methoxy-1H-pyrrolo[3,2-c]pyridine undergoes various chemical reactions that are critical for its application in organic synthesis and medicinal chemistry.
Reactions:
The mechanism of action for 6-Bromo-3-iodo-4-methoxy-1H-pyrrolo[3,2-c]pyridine involves its interaction with specific molecular targets, particularly protein kinases. These interactions can modulate signaling pathways related to cell proliferation and apoptosis.
Process Details:
6-Bromo-3-iodo-4-methoxy-1H-pyrrolo[3,2-c]pyridine has several significant applications in scientific research:
The synthesis of 6-bromo-4-methoxy-1H-pyrrolo[3,2-c]pyridine relies on sequential halogenation and methoxylation reactions to establish its core scaffold. A widely adopted route begins with 2-bromo-5-methylpyridine (11), which undergoes oxidation with m-chloroperbenzoic acid (m-CPBA) to yield N-oxide 12. Subsequent nitration with fuming nitric acid in sulfuric acid generates 2-bromo-5-methyl-4-nitropyridine 1-oxide (13). Methoxylation is achieved through nucleophilic substitution or metal-mediated alkoxylation, where the nitro group is displaced by methoxide under basic conditions. The final cyclization to the pyrrolopyridine core uses iron powder in acetic acid, producing 6-bromo-1H-pyrrolo[3,2-c]pyridine (15). Bromination at the C3 position with reagents like N-bromosuccinimide (NBS) then furnishes the target compound [1] [2].
Table 1: Key Reaction Conditions for Intermediate Synthesis
Intermediate | Reagents/Conditions | Key Transformation | Yield (Est.) |
---|---|---|---|
12 | m-CPBA, CH₂Cl₂, 25°C | N-Oxide formation | 80–90% |
13 | HNO₃/H₂SO₄, 0–5°C | Nitration | 35–45% |
15 | Fe/AcOH, reflux | Cyclization | 65–75% |
6-Bromo-4-methoxy derivative | NBS, THF, 0°C | Selective bromination | 60–70% |
This route emphasizes regioselective bromination, which is critical for downstream functionalization. The C6 bromine acts as a directing group for metalation and a handle for cross-coupling, while the C4 methoxy group enhances electron density, stabilizing the ring system against decomposition [2].
The C6 bromine in 6-bromo-4-methoxy-1H-pyrrolo[3,2-c]pyridine enables diverse palladium-catalyzed cross-coupling reactions, facilitating access to pharmacologically relevant analogs. Suzuki-Miyaura coupling with arylboronic acids is particularly efficient, as demonstrated in the synthesis of antitumor pyrrolopyridines. For example, coupling with 3,4,5-trimethoxyphenylboronic acid using Pd(PPh₃)₄/K₂CO₃ yields 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines. These derivatives exhibit IC₅₀ values as low as 0.12 µM against cervical (HeLa) and gastric (SGC-7901) cancer cells [1]. Sonogashira and Stille couplings further expand diversification, introducing alkynyl or stannyl groups for conjugation or additional cyclization.
Table 2: Bioactivity of C6-Modified Pyrrolo[3,2-c]pyridines
C6 Substituent | IC₅₀ (µM) HeLa | IC₅₀ (µM) SGC-7901 | Tubulin Inhibition |
---|---|---|---|
Indolyl (10t) | 0.12 | 0.15 | 0.12 µM (microtubule disruption) |
4-Iodophenyl | 1.2 | 1.4 | Moderate |
3,4-Dichlorophenyl | 1.9 | 4.5 | Weak |
Optimization requires careful selection of catalysts and bases. Pd(OAc)₂ with SPhos ligand enhances efficiency for sterically hindered boronic acids, while Cu(I) co-catalysts accelerate Sonogashira reactions. The C4 methoxy group’s electron-donating effect marginally reduces oxidative addition rates but improves product stability [1] [5].
The cis-olefin bonds in natural microtubule inhibitors like combretastatin A-4 (CA-4) are prone to isomerization, reducing bioactivity. 6-Bromo-4-methoxy-1H-pyrrolo[3,2-c]pyridine addresses this via a rigid bicyclic scaffold that locks the bioactive conformation. Schmidt et al. replaced CA-4’s labile (Z,E)-vinylogous system with pyrrolo[3,2-c]pyridine, yielding derivatives with enhanced metabolic stability. Compound 10t (C6-indolyl analog) inhibited tubulin polymerization at 3–5 µM and disrupted microtubule dynamics at 0.12 µM, outperforming CA-4 [1].
Molecular modeling confirms that the scaffold’s planarity allows hydrogen bonding with tubulin’s colchicine site residues (Thrα179 and Asnβ349). Additionally, the C4 methoxy group occupies a hydrophobic pocket, while C6 aryl groups extend into the combrestatin-binding domain. This configuration constraint prevents isomerization-induced loss of activity in acidic tumor microenvironments [1] [2]. Physicochemical profiling (e.g., LogP ~2.3–2.8) further confirms drug-like properties, adhering to Lipinski’s rule of five [1] [10].
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: